3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride
Overview
Description
3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride is a versatile chemical compound used in various scientific research fields. Its unique properties make it an invaluable tool for exploring different areas of study, enhancing our understanding of complex phenomena.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride typically involves the reaction of 4-isopropyl-3-methylphenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride include:
4-Isopropyl-3-methylphenol: A precursor in the synthesis of the target compound.
4-Chloro-3-methylphenol: Another phenolic compound with similar structural features.
Propyl 4-hydroxybenzoate: A compound with similar functional groups and applications
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the pyrrolidine ring and the phenoxy group. This structural feature imparts distinct chemical and biological properties, making it particularly useful in specific research and industrial applications.
Properties
IUPAC Name |
3-[(3-methyl-4-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-11(2)15-5-4-14(8-12(15)3)17-10-13-6-7-16-9-13;/h4-5,8,11,13,16H,6-7,9-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMWYUJFXXSKDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCNC2)C(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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